2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride
Overview
Description
“2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride” is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Synthesis Analysis
The synthesis of “this compound” involves taking propane diamine and methacryloyl chloride as reactants, using ethyl acetate as a reaction medium, reacting in the presence of Boc, and then removing Boc .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 123-128 °C and it is typically stored at a temperature of 2-8°C .
Scientific Research Applications
Synthetic Applications
Alkylation Reactions
The compound is involved in novel alkylations of cyclic thioureas by α-halocarboxylic acids and their esters. The study found that alkylation of N-methylpropylenethiourea with chloro-and bromoacetic acids and their esters yields various chlorinated and brominated products, demonstrating the compound's potential as a versatile intermediate in synthetic organic chemistry (Kushakova et al., 2006).
Antimicrobial Activity
Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, including those related to 2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride, have been synthesized and characterized. These compounds demonstrated weak to moderate antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Alhameed et al., 2019).
Heterocyclic Compound Synthesis
The compound has been used in the synthesis of various fused heterocyclic compounds derived from 3,5-Pyrazolidinedione. This highlights its role as a precursor or intermediate in the synthesis of complex molecules with potential biological activities (Khodairy, 2007).
Phase Equilibrium and Thermodynamic Analysis
The compound has been studied for its solid–liquid phase equilibrium and thermodynamic properties in different solvents. This kind of research is crucial for understanding the compound's behavior in various environments, which is essential for its application in drug formulation and other industries (Blokhina et al., 2021).
Medicinal Chemistry
Novel Drug Synthesis
The core of thiazolidine-2,4-dione has been extensively used in medicinal chemistry for synthesizing different types of potential drug-like small molecules. The synthesis and characterization of novel derivatives, including the non-condensed thiazolidine-2,4-dione-bearing derivative, underscore the compound's significance in drug discovery and development (Holota et al., 2022).
Properties
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-3-1-4-8-5-2-6-11(8,9)10;/h1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXVKXCZALXYFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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